molecular formula C6H13NO B8221755 (2S)-2-(azetidin-1-yl)propan-1-ol

(2S)-2-(azetidin-1-yl)propan-1-ol

Cat. No.: B8221755
M. Wt: 115.17 g/mol
InChI Key: FVLFVONOIGORQV-LURJTMIESA-N
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Description

(2S)-2-(azetidin-1-yl)propan-1-ol is a chiral compound that features an azetidine ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(azetidin-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azetidine with a suitable chiral precursor under controlled conditions. For instance, the reaction of azetidine with (S)-propylene oxide in the presence of a base can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(azetidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The azetidine ring can be reduced to form a more saturated cyclic amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like tosyl chloride (TsCl) and thionyl chloride (SOCl₂) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(azetidin-1-yl)propanal or (2S)-2-(azetidin-1-yl)propanone.

    Reduction: Formation of (2S)-2-(azetidin-1-yl)propanamine.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

(2S)-2-(azetidin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(azetidin-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and hydroxyl group play crucial roles in binding interactions and the overall pharmacophore of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(azetidin-1-yl)propan-1-ol: The enantiomer of (2S)-2-(azetidin-1-yl)propan-1-ol, differing in the spatial arrangement of atoms.

    (2S)-2-(pyrrolidin-1-yl)propan-1-ol: A similar compound with a pyrrolidine ring instead of an azetidine ring.

    (2S)-2-(morpholin-1-yl)propan-1-ol: A compound with a morpholine ring, offering different chemical properties and reactivity.

Uniqueness

This compound is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to other cyclic amines. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.

Properties

IUPAC Name

(2S)-2-(azetidin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLFVONOIGORQV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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